Lipophilicity Control: 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine Exhibits Higher LogP than the 2-Aminobenzyl Isomer
The target compound exhibits a computed XLogP3 of 2.2, indicating moderate lipophilicity [1]. In contrast, the 2-aminobenzyl positional isomer (CAS 85586-61-4) has a reported LogP of 1.37, as measured by SiELC [2]. This difference of approximately 0.83 log units suggests that the 4-aminobenzyl substitution enhances partitioning into organic phases, which can be advantageous for resin compatibility and membrane permeability in pharmaceutical intermediates.
Higher partitioning into organic phases; may enhance resin compatibility.
Computed vs. experimental; cross-source validation recommended.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | CAS 85586-61-4: LogP = 1.37 (SiELC) |
| Quantified Difference | ΔLogP ≈ +0.83 (target more lipophilic) |
| Conditions | Computed (XLogP3) vs. experimental (LogP) values from AngeneChem and SiELC databases |
Why This Matters
Higher lipophilicity predicts better solubility in non-polar media, which is critical for homogeneous mixing with epoxy resins and for achieving desired bioavailability in prodrug strategies.
- [1] AngeneChem. CAS 85586-63-6 | 5-[(4-AMINOPHENYL)METHYL]-2-METHYLBENZENE-1,3-DIAMINE. XLogP3 = 2.2. https://www.angenechem.com/85586-63-6 View Source
- [2] SiELC Technologies. CAS 85586-61-4 | 5-((2-Aminophenyl)methyl)-2-methylbenzene-1,3-diamine. LogP = 1.37. https://sielc.com View Source
